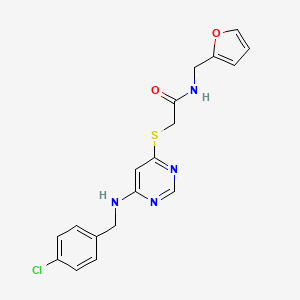

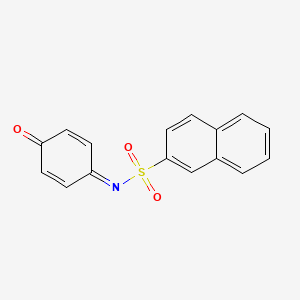

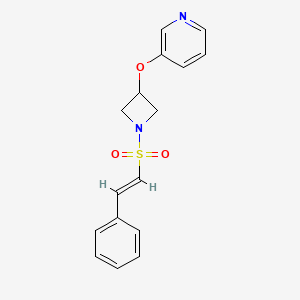

![molecular formula C18H20N4O2 B2378431 4-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide CAS No. 1775320-95-0](/img/structure/B2378431.png)

4-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis, may be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of “4-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide” is characterized by its molecular formula C18H20N4O2. More detailed information about its structure might be found in specific scientific literature or databases.Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Scientific Research Applications

Antifungal Activity

4-Cyano-N-{1-[(3,5-Dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide and its derivatives have been investigated for antifungal activity. A study by Kuroyanagi et al. (2011) on 1,3-benzoxazole-4-carbonitriles, which are structurally similar, revealed potent in vitro activity against Candida species and showed promising in vivo efficacy in mice Candida infection models (Kuroyanagi et al., 2011).

Melanoma Cytotoxicity

Compounds related to this compound have been explored for their potential in melanoma therapy. Wolf et al. (2004) synthesized benzamide derivatives conjugated with alkylating cytostatics, showing enhanced toxicity against melanoma cells (Wolf et al., 2004).

Sensing of Fluoride Anions

In the realm of chemical sensing, benzamide derivatives have demonstrated utility. Younes et al. (2020) reported that certain benzamide compounds, including those with cyano and naphthalen-1-yl groups, can undergo color transitions in the presence of fluoride anions, indicating their potential as colorimetric sensors (Younes et al., 2020).

Anticancer Evaluation

In the field of cancer research, derivatives of this compound have been synthesized and evaluated for their anticancer properties. Mansour et al. (2021) synthesized pyridine-3-carbonitrile derivatives and conducted molecular docking and cytotoxicity assays against breast cancer cell lines, suggesting their potential effectiveness against cancer (Mansour et al., 2021).

properties

IUPAC Name |

4-cyano-N-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-12-17(13(2)24-21-12)11-22-8-7-16(10-22)20-18(23)15-5-3-14(9-19)4-6-15/h3-6,16H,7-8,10-11H2,1-2H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUSMFCOBUCDBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCC(C2)NC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

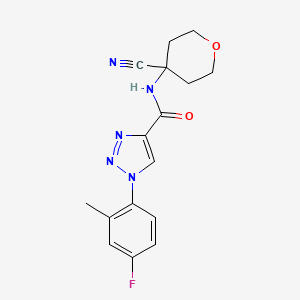

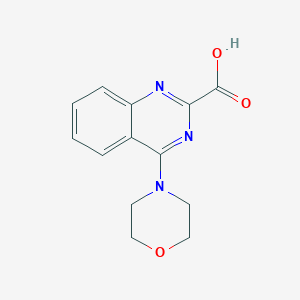

![1-[3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2378351.png)

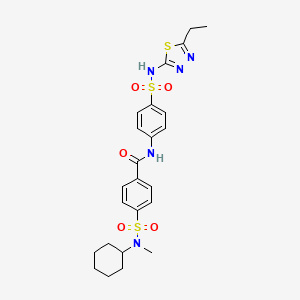

![N-(Cyclopropylmethyl)-4-[3-methylsulfanyl-5-(1-methyltriazol-4-yl)-1,2,4-triazol-4-yl]benzamide](/img/structure/B2378352.png)

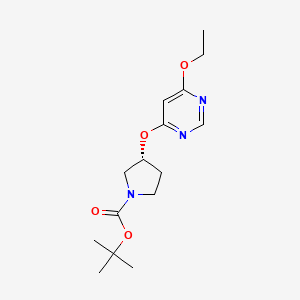

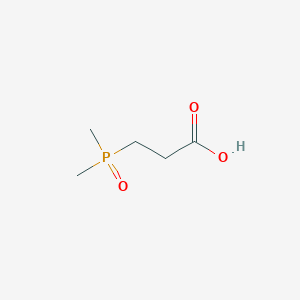

![N,1,3-trimethyl-2,4-dioxo-N-(propan-2-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2378357.png)

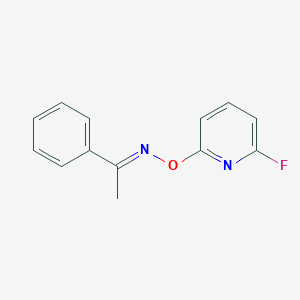

![1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol](/img/structure/B2378368.png)